molecular formula C15H15NO3 B1637544 2-amino-3-(3-phenoxyphenyl)propanoic Acid CAS No. 119349-57-4

2-amino-3-(3-phenoxyphenyl)propanoic Acid

Cat. No. B1637544
M. Wt: 257.28 g/mol
InChI Key: CVEJYSBWVPCQMR-UHFFFAOYSA-N
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Patent
US04954512

Procedure details

On the other hand, trans-4-(t-butoxycarbonylaminomethyl)cyclohexylcarboxylic acid (1.62 g) was dissolved in dry tetrahydrofuran (50 ml) and N,N-dimethylformamide (20 ml), triethylamine (0.96 ml) was added, and a solution of ethyl chlorocarbonate (0.76 g) in dry tetrahydrofuran (2 ml) was added, followed by stirring for 30 minutes. To the solution, the previous hydrochloride (III) and triethylamine (2 ml) was added, and the mixture was stirred under room temperature for 3 hours. Ice-water (200 ml) was added to the reaction mixture, and the precipitated crystalline substance was collected by filtration, thoroughly washed with water, and dried to obtain 2.62 g of N-[trans-4-(t-butoxycarbonylaminomethyl)cyclohexylcarbonyl]-3-phenoxy-DL-phenylalanine 4-acetylanilide (IV). The NMR data did not contradict this result.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0.96 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC(NC[C@H:10]1[CH2:15][CH2:14][C@H:13]([C:16]([OH:18])=[O:17])[CH2:12][CH2:11]1)=O)(C)(C)C.C([N:21](CC)CC)C.[C:26](Cl)(=O)[O:27][CH2:28][CH3:29].CNC(=O)[C@H](CC1C=CC=CC=1)NC([C@H:39]1[CH2:44][CH2:43][C@H](CNC(OC(C)(C)C)=O)[CH2:41][CH2:40]1)=O>O1CCCC1.CN(C)C=O>[O:27]([C:28]1[CH:29]=[C:15]([CH:10]=[CH:11][CH:12]=1)[CH2:14][CH:13]([C:16]([OH:18])=[O:17])[NH2:21])[C:26]1[CH:43]=[CH:44][CH:39]=[CH:40][CH:41]=1

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC[C@@H]1CC[C@H](CC1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.76 g
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC([C@@H](NC(=O)[C@@H]1CC[C@H](CC1)CNC(=O)OC(C)(C)C)CC1=CC=CC=C1)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Ice water
Quantity
200 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0.96 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred under room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystalline substance was collected by filtration
WASH
Type
WASH
Details
thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.